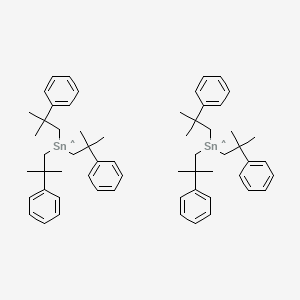
1,3-Di(3-thienyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di(3-thienyl)-2-propen-1-one is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse chemical properties and applications in various fields such as material science, medicinal chemistry, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Di(3-thienyl)-2-propen-1-one can be synthesized through various synthetic routes. One common method involves the condensation reaction between 3-thiophene carboxaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di(3-thienyl)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiophene derivatives with reduced double bonds, using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated, alkylated, or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
1,3-Di(3-thienyl)-2-propen-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Mecanismo De Acción
The mechanism of action of 1,3-Di(3-thienyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound with a five-membered ring containing one sulfur atom.
2,5-Di(2-thienyl)pyrrole: A similar compound with two thiophene rings attached to a pyrrole ring.
3,4-Ethylenedioxythiophene (EDOT): A thiophene derivative with an ethylenedioxy group attached to the thiophene ring.
Uniqueness
1,3-Di(3-thienyl)-2-propen-1-one is unique due to its conjugated structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials. Additionally, its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties .
Propiedades
Fórmula molecular |
C11H8OS2 |
|---|---|
Peso molecular |
220.3 g/mol |
Nombre IUPAC |
(E)-1,3-di(thiophen-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H8OS2/c12-11(10-4-6-14-8-10)2-1-9-3-5-13-7-9/h1-8H/b2-1+ |
Clave InChI |
AVXNUVHHGJELRS-OWOJBTEDSA-N |
SMILES isomérico |
C1=CSC=C1/C=C/C(=O)C2=CSC=C2 |
SMILES canónico |
C1=CSC=C1C=CC(=O)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


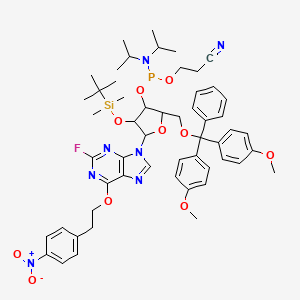


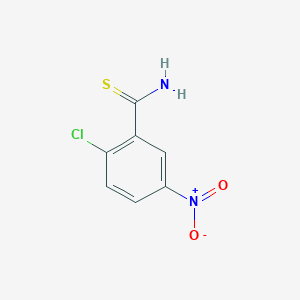


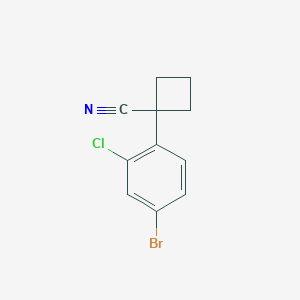
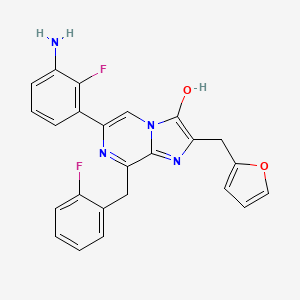

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)
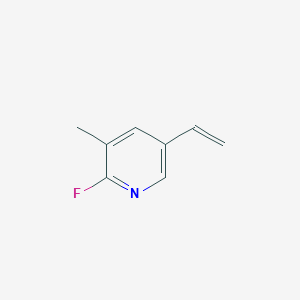

![1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)
